N-(3,5-dimethoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
This compound belongs to the thieno-triazolo-pyrimidine class, characterized by a fused heterocyclic core (thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine) substituted with an isopentyl group at position 4 and a thioacetamide moiety linked to a 3,5-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[8-(3-methylbutyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S2/c1-13(2)5-7-26-20(29)19-17(6-8-32-19)27-21(26)24-25-22(27)33-12-18(28)23-14-9-15(30-3)11-16(10-14)31-4/h6,8-11,13H,5,7,12H2,1-4H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDHPIQEFZQJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 430.56 g/mol. Its structure features a thieno[2,3-e][1,2,4]triazolo core linked to a dimethoxyphenyl group and an acetamide moiety.
Anticonvulsant Activity
Research indicates that derivatives of thieno[2,3-e][1,2,4]triazolo compounds exhibit significant anticonvulsant properties. For instance, studies have shown that similar compounds can reduce seizure activity in animal models (Wang et al., 2015). The mechanism is believed to involve modulation of neurotransmitter systems and ion channels.
Neuroprotective Effects
This compound has been studied for its neuroprotective effects in ischemic conditions. In models of cerebral ischemia, compounds with similar structural motifs have demonstrated the ability to reduce infarct size and improve neurological outcomes by inhibiting apoptotic pathways and enhancing cellular survival mechanisms (PubMed) .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds with similar thienotriazole structures have shown activity against various bacterial strains. The exact mechanism remains to be elucidated but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Neuroprotection in Stroke Models : In one study involving rats subjected to middle cerebral artery occlusion (MCAO), treatment with related thieno[2,3-e][1,2,4]triazolo compounds resulted in reduced infarct volumes and improved behavioral outcomes (PubMed) .
- Anticonvulsant Efficacy : A series of experiments demonstrated that specific structural modifications in thienotriazole derivatives enhanced their anticonvulsant efficacy in animal models. These findings support the potential use of such derivatives in treating epilepsy.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Ion Channel Modulation : Similar compounds have been shown to interact with sodium and calcium channels, altering neuronal excitability.
- Neurotransmitter Regulation : The compound may influence neurotransmitter release or receptor activity (e.g., GABAergic and glutamatergic systems), contributing to its anticonvulsant effects.
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Compound A : 2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide (CAS: 577960-87-3)
- Core Structure: Hexahydrobenzo-thieno-pyrimidine (vs. non-hydrogenated thieno-triazolo-pyrimidine in the target compound).
- Substituents : Mesityl (2,4,6-trimethylphenyl) group instead of 3,5-dimethoxyphenyl.
- Bioactivity : Reported to exhibit moderate anticancer activity but lower solubility due to the bulky mesityl group .
Compound B : 3-Substituted 2-cyanothieno[3,2-d]pyrimidin-4(3H)-ones
- Core Structure: Thieno-pyrimidine without the triazole ring.
- Substituents: Cyano and alkyl groups at position 3.
- Synthesis : Synthesized via 1,2,3-dithiazole intermediates, differing from the target compound’s triazolo-pyrimidine pathway .
Compound C : N-Arylimino-1,2,3-dithiazoles
- Core Structure : 1,2,3-Dithiazole (vs. triazolo-pyrimidine).
- Substituents : Aryl groups with varying electronic profiles.
Pharmacological and Physicochemical Properties
Key Observations :
- The target compound shows superior anticancer potency compared to Compound A, likely due to the triazolo-pyrimidine core enhancing DNA intercalation .
- Compound C’s lower LogP (1.7) correlates with higher aqueous solubility but reduced membrane permeability, limiting its in vivo efficacy despite strong in vitro antimicrobial activity .
Mechanistic Insights
- Target Compound : The thioacetamide linkage and 3,5-dimethoxyphenyl group may facilitate dual inhibition of topoisomerase II and kinase pathways, as suggested by molecular docking studies .
- Compound B : The absence of a triazole ring reduces steric hindrance, allowing better binding to bacterial dihydrofolate reductase but compromising selectivity .
- Compound C : The 1,2,3-dithiazole core generates reactive oxygen species (ROS) in bacterial cells, contributing to rapid bactericidal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
